5-(4-Chlorophenyl)pyrimidine

Antimalarial DHFR Inhibition Binding Affinity

Researchers face potency loss against mutant DHFR targets. Procure the definitive 5-(4-chlorophenyl)pyrimidine (CAS 82525-17-5), a scaffold proven essential for wild-type PvDHFR inhibition (Ki = 3.42 nM) and brassinosteroid biosynthesis modulation. This specific para-chloro substitution is critical; analogues fail to replicate activity. Key supply and research data points: - Wild-type PvDHFR binding affinity: Ki = 3.42 nM - Validated brassinosteroid pathway inhibitor (DPPM 4 analogue) - Industrially validated intermediate (US8013155B2) ensuring supply chain stability

Molecular Formula C10H7ClN2
Molecular Weight 190.63 g/mol
CAS No. 82525-17-5
Cat. No. B1309864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)pyrimidine
CAS82525-17-5
Molecular FormulaC10H7ClN2
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CN=C2)Cl
InChIInChI=1S/C10H7ClN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H
InChIKeyWJMTYHPVECLEHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)pyrimidine: Structural and Pharmacophoric Profile


5-(4-Chlorophenyl)pyrimidine (CAS 82525-17-5) is a heterocyclic organic compound consisting of a pyrimidine core substituted at the 5-position with a para-chlorophenyl moiety. This specific substitution pattern confers distinct physicochemical properties and positions it as a privileged scaffold in medicinal chemistry, particularly within the 2,4-diaminopyrimidine class of dihydrofolate reductase (DHFR) inhibitors [1] and as a versatile synthetic intermediate for kinase-targeted therapeutics [2].

5-(4-Chlorophenyl)pyrimidine: Why Substitution Fails


The 5-(4-chlorophenyl)pyrimidine scaffold is not freely interchangeable with other 5-aryl or 5-alkyl pyrimidines. The specific electronic and steric properties of the para-chloro substituent critically modulate target binding and physicochemical behavior. For example, in the 2,4-diaminopyrimidine DHFR inhibitor series, the chlorine atom directly influences the inhibitory potency (IC50) and cellular chaperoning efficacy, with its removal altering enzyme enhancement and toxicity profiles [1]. Similarly, in brassinosteroid biosynthesis inhibition, the specific substitution pattern dictates the potency of stem elongation retardation [2]. Consequently, substituting with a 4-bromo, 4-methyl, or unsubstituted phenyl analogue can lead to significantly different biological outcomes or failed synthetic routes in advanced applications, underscoring the need for the precise CAS 82525-17-5 entity.

5-(4-Chlorophenyl)pyrimidine: Comparative Evidence


DHFR Binding Affinity and Mutant Selectivity

The 2,4-diamino derivative of the target scaffold (5-(4-chlorophenyl)pyrimidine-2,4-diamine) demonstrates a high-affinity binding profile for wild-type Plasmodium vivax dihydrofolate reductase-thymidylate synthase (PvDHFR-TS), a key antimalarial target [1]. Its binding affinity (Ki = 3.42 nM) [1] is within the range of clinically relevant DHFR inhibitors. More importantly, cross-study comparison with the established antimalarial pyrimethamine (Ki = 3.42 nM for the target compound vs. reported Ki values for pyrimethamine against P. falciparum typically in the low nanomolar range) indicates comparable wild-type potency [1]. However, the target derivative exhibits a substantial loss of potency against the clinically relevant SP21 mutant PvDHFR-TS (Ki = 1,080 nM, IC50 > 50,000 nM), demonstrating a >315-fold selectivity for the wild-type over this mutant [2]. This mutant resistance profile is a critical differentiator for compound design, highlighting the specific binding interactions conferred by the 5-(4-chlorophenyl) scaffold.

Antimalarial DHFR Inhibition Binding Affinity

Brassinosteroid Biosynthesis Inhibition

In a direct head-to-head comparison of 5-substituted pyrimidine derivatives for their ability to inhibit brassinosteroid biosynthesis, α-(4-chlorophenyl)-α-phenyl-5-pyrimidinemethanol (DPPM 4), which incorporates the 5-(4-chlorophenyl)pyrimidine core, demonstrated the most potent activity [1]. The assay, measuring retardation of cress stem elongation in the light, showed that DPPM 4's inhibitory effect was specifically reversed by the application of 10 nM brassinolide, confirming on-target activity within the brassinosteroid pathway [1]. Other 5-substituted derivatives in the same study exhibited weaker or no inhibitory activity, establishing a clear structure-activity relationship (SAR) that favors the specific para-chlorophenyl substitution pattern at the 5-position for this biological effect.

Plant Growth Regulation Brassinosteroid Inhibitor Agrochemical

Chaperone Efficacy and Toxicity Profile

A focused SAR study on pyrimethamine derivatives (containing the 5-(4-chlorophenyl)pyrimidine core) revealed that the para-chloro substituent plays a nuanced role in both inhibitory activity (IC50) and pharmacological chaperone efficacy for β-N-acetylhexosaminidase [1]. While various substitutions at the chloro position increased the IC50 by only 2- to 3-fold, the derivative lacking the chlorine atom entirely (des-chloro) exhibited a surprising phenotype: at concentrations >100 μM, it enhanced enzyme activity in live patient cells by a further 25% compared to the chlorinated parent, while also showing reduced cellular toxicity [1]. This demonstrates that the chlorine atom, while not essential for enzyme inhibition, modulates the compound's therapeutic window and cellular effects, a critical differentiator for medicinal chemistry optimization.

Pharmacological Chaperone Lysosomal Storage Disorder Structure-Activity Relationship

Melting Point as a Purity and Handling Proxy

The melting point of 5-(4-chlorophenyl)pyrimidine is reported as 154-155 °C . This relatively sharp melting range serves as a practical quality control (QC) metric for assessing purity upon procurement. While not a direct functional comparator, this property distinguishes it from closely related 5-aryl pyrimidine analogs. For instance, the corresponding 4-amino derivative (5-(4-chlorophenyl)pyrimidin-4-amine) melts significantly higher at 195-197 °C [1], while 5-phenylpyrimidine derivatives exhibit variable melting points depending on further substitution. The solid, crystalline nature and defined melting point of the target compound (CAS 82525-17-5) offer predictable handling and storage characteristics compared to lower-melting or oily analogues in the same chemical space.

Physicochemical Property Purity Analysis Solid Handling

Synthetic Versatility as a Common Intermediate

5-(4-Chlorophenyl)pyrimidine is a key intermediate in the synthesis of more complex bioactive molecules, a role highlighted by its inclusion as a preferred aryl substituent (R1 = 4-chlorophenyl) in patented methods for preparing substituted pyrimidines [1]. This patent (US8013155B2) specifically claims the 4-chlorophenyl group alongside cyclopropyl and 4-bromophenyl as preferred embodiments, indicating its utility in producing high-value compounds, particularly kinase inhibitors for cancer therapy [2] and herbicides [1]. This established use in robust, scalable synthetic routes [3] differentiates it from less validated 5-aryl pyrimidine isomers (e.g., 2- or 4-phenylpyrimidines), which are less frequently employed as intermediates in major pharmaceutical and agrochemical patent families.

Synthetic Intermediate Kinase Inhibitor Agrochemical

5-(4-Chlorophenyl)pyrimidine: Validated Applications


Antimalarial Drug Discovery for Wild-Type P. vivax DHFR

Researchers developing novel antimalarials should prioritize 5-(4-chlorophenyl)pyrimidine as a core scaffold for designing inhibitors of wild-type Plasmodium vivax dihydrofolate reductase (DHFR). Its derivative (5-(4-chlorophenyl)pyrimidine-2,4-diamine) demonstrates potent binding affinity (Ki = 3.42 nM) to the wild-type enzyme [1]. However, projects must account for the >315-fold loss in potency against the clinically relevant SP21 mutant (Ki = 1,080 nM) [2]. This data allows for informed compound design, either by optimizing the scaffold to overcome mutant resistance or by focusing on wild-type strains.

Agrochemical Brassinosteroid Inhibitor Development

Agrochemical researchers seeking to develop novel plant growth regulators should select the 5-(4-chlorophenyl)pyrimidine scaffold based on its validated activity as a brassinosteroid biosynthesis inhibitor. The derivative α-(4-chlorophenyl)-α-phenyl-5-pyrimidinemethanol (DPPM 4) was the most potent compound in a series of 5-substituted pyrimidines, effectively retarding cress stem elongation in a manner reversible by brassinolide [3]. This direct evidence supports the use of this specific scaffold for designing herbicides or plant growth modulators targeting the brassinosteroid pathway.

Pharmacological Chaperone Optimization for Lysosomal Storage Disorders

Medicinal chemists optimizing pharmacological chaperones for Tay-Sachs or Sandhoff diseases can leverage the SAR insights surrounding the 5-(4-chlorophenyl)pyrimidine core. The chlorine atom on the phenyl ring is not essential for target engagement but significantly modulates the therapeutic window: its removal (des-chloro analogue) results in a 25% greater enhancement of β-N-acetylhexosaminidase activity in patient cells at >100 μM, accompanied by reduced toxicity [4]. This provides a rational starting point for medicinal chemistry campaigns, offering a choice between a well-characterized chlorinated scaffold and a potentially superior des-chloro variant.

Reliable Intermediate for Kinase Inhibitors and Agrochemicals

Process chemists and medicinal chemists can confidently procure 5-(4-chlorophenyl)pyrimidine as a robust, industrially validated synthetic intermediate. Its specific utility is underscored by its inclusion as a preferred aryl group (R1 = 4-chlorophenyl) in patented methods for preparing substituted pyrimidines (US8013155B2) [5], which are foundational to many kinase inhibitor programs and herbicidal pyrimidines [6]. This established role, supported by prior art for chloropyrimidine synthesis [7], ensures supply chain stability and broad applicability, differentiating it from less validated isomeric building blocks.

Technical Documentation Hub

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